3-(4-((4-fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine
Description
This compound features a pyridazine core substituted at position 3 with a 4-((4-fluoro-3-methylphenyl)sulfonyl)piperazine group and at position 6 with a 1H-imidazole moiety. The sulfonylated piperazine enhances solubility and modulates pharmacokinetics, while the imidazole group may facilitate hydrogen bonding interactions with biological targets. Pyridazine derivatives are recognized for diverse pharmacological activities, including anti-inotropic, anti-platelet aggregation, and antimicrobial effects .
Properties
IUPAC Name |
3-[4-(4-fluoro-3-methylphenyl)sulfonylpiperazin-1-yl]-6-imidazol-1-ylpyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN6O2S/c1-14-12-15(2-3-16(14)19)28(26,27)25-10-8-23(9-11-25)17-4-5-18(22-21-17)24-7-6-20-13-24/h2-7,12-13H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDVIJZBIJRHVLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CN=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-((4-fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound features a pyridazine core with a piperazine ring and a sulfonamide moiety, which are known to influence pharmacological profiles significantly. The presence of fluorine and methyl groups enhances its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H23FN4O3S |
| Molecular Weight | 442.5 g/mol |
| CAS Number | 1040641-62-0 |
Preliminary studies indicate that compounds similar to this compound may interact with various biological targets, including receptors and enzymes involved in signaling pathways. The imidazole ring is particularly noted for its role in modulating enzyme activity, which can lead to therapeutic effects in various conditions.
Anticancer Activity
Research has demonstrated that the imidazole derivatives exhibit significant anticancer properties. In vitro studies have shown that related compounds can inhibit tubulin polymerization, which is crucial for cancer cell division. For instance, compounds with similar structural motifs reported IC50 values ranging from 80 to 200 nM against several cancer cell lines, including HCT-15 and HeLa cells .
Antimicrobial Properties
Compounds containing sulfonamide groups are often associated with antimicrobial activity. The sulfonamide moiety in this compound may enhance its efficacy against bacterial infections, although specific data on this compound's antimicrobial activity remains limited. However, similar sulfonamide derivatives have shown promising results in preclinical studies.
CNS Activity
The piperazine component is known for its central nervous system (CNS) effects. Compounds with piperazine structures have been linked to anxiolytic and antidepressant activities. Research into related piperazine derivatives suggests potential for treating mood disorders or anxiety .
Study 1: Anticancer Efficacy
A study investigating the anticancer properties of imidazole derivatives found that specific substitutions on the imidazole ring significantly affected potency. For example, modifications that retained the nitrogen atom's basicity enhanced cytotoxicity against cancer cell lines .
Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis revealed that the introduction of electron-withdrawing groups (like fluorine) on the aromatic rings increased the overall biological activity of related compounds. This suggests that similar modifications could enhance the effectiveness of this compound in therapeutic applications .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity | Uniqueness |
|---|---|---|---|
| 4-Fluorobenzenesulfonamide | Fluorobenzene and sulfonamide | Antimicrobial | Simpler structure without piperazine |
| 1-(4-Fluorophenyl)piperazine | Piperazine core with fluorophenyl | CNS activity | Lacks pyridazine core |
| 6-Methylpyridazine | Methyl-substituted pyridazine | Potential anticancer | No piperazine or sulfonamide groups |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features and Modifications
The compound’s analogs differ primarily in the sulfonyl substituents on the piperazine ring and the heterocyclic groups on the pyridazine core. Below is a comparative analysis:
Table 1: Structural and Molecular Comparisons
Functional Group Impact on Activity
- Sulfonyl Substituents: The 4-fluoro-3-methylphenyl group in the target compound balances lipophilicity and metabolic stability. The trifluoromethylphenyl group in introduces stronger electron-withdrawing effects, which may enhance receptor affinity but reduce solubility.
Heterocyclic Substituents :
Pharmacological Implications
- Antimicrobial Potential: Piperazinyl pyridazines with sulfonyl groups are associated with antibacterial activity . The target compound’s 4-fluoro-3-methyl group may offer broader spectrum activity compared to ’s trifluoromethylphenyl, which could be more niche.
- Antiviral Activity : Imidazole-containing derivatives (e.g., target compound and ) may inhibit viral proteases or polymerases via metal coordination .
- Safety and Handling : Compounds like require stringent precautions (P201, P210) due to reactivity, suggesting shared handling protocols for the target compound .
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
The target molecule’s structure suggests a disconnection at the pyridazine core, with substituents introduced via sequential nucleophilic substitutions or metal-catalyzed couplings. Retrosynthetic pathways include:
- Pathway A : Disconnection at the C3 piperazinylsulfonyl group and C6 imidazole.
- Pathway B : Sequential substitution of 3,6-dichloropyridazine with imidazole and sulfonylated piperazine.
The preferred route leverages 3,6-dichloropyridazine as the starting material, enabling regioselective functionalization at positions 3 and 6.
Synthesis of 3,6-Dichloropyridazine and Derivatives
3,6-Dichloropyridazine serves as the foundational intermediate. Its synthesis typically involves chlorination of pyridazine derivatives or cyclization of dichlorinated precursors. Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}4\text{H}2\text{Cl}2\text{N}2 $$ |
| Molecular Weight | 149.98 g/mol |
| Reactivity | High at C3 and C6 |
Regioselective Substitution at Position 6 with Imidazole
Nucleophilic Aromatic Substitution (NAS)
Imidazole reacts with 3,6-dichloropyridazine under basic conditions (e.g., $$ \text{K}2\text{CO}3 $$, DMF, 80–100°C) to yield 3-chloro-6-(1H-imidazol-1-yl)pyridazine. The reaction mechanism involves deprotonation of imidazole, forming a nucleophilic species that displaces chloride at position 6.
Optimization Insights :
Piperazine Sulfonylation and Position 3 Functionalization
Synthesis of 1-(4-Fluoro-3-methylphenylsulfonyl)piperazine
Piperazine reacts with 4-fluoro-3-methylbenzenesulfonyl chloride in dichloromethane ($$ \text{CH}2\text{Cl}2 $$) using triethylamine ($$ \text{Et}_3\text{N} $$) as a base. Monosubstitution is achieved by stoichiometric control (1:1 molar ratio).
Reaction Conditions :
Coupling Sulfonylated Piperazine to Pyridazine
The intermediate 3-chloro-6-(1H-imidazol-1-yl)pyridazine undergoes substitution with 1-(4-fluoro-3-methylphenylsulfonyl)piperazine. Two methods are viable:
Method A: Thermal NAS
Method B: Buchwald-Hartwig Amination
Purification and Characterization
Chromatographic Techniques
Scalability and Process Optimization
Solvent Selection
Challenges and Alternative Routes
Industrial Applications and Patent Landscape
Patent US8822468B2 discloses analogous imidazo[1,2-b]pyridazine derivatives synthesized via palladium-catalyzed couplings, validating the feasibility of metal-mediated routes for scale-up.
Q & A
Basic: What are the standard synthetic routes for synthesizing 3-(4-((4-fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine?
The synthesis typically involves multi-step reactions starting with functionalization of the pyridazine core. Key steps include:
- Sulfonylation of the piperazine moiety with 4-fluoro-3-methylbenzenesulfonyl chloride under basic conditions (e.g., NaH in DMF at 0–5°C) .
- Nucleophilic substitution to introduce the imidazole group at the 6-position of pyridazine, often using coupling agents like DCC or EDCI in anhydrous THF .
- Purification via column chromatography (silica gel, eluent: DCM/MeOH gradient) and recrystallization (ethanol/water) .
Critical parameters : Reaction temperature (<50°C to avoid decomposition), solvent polarity, and stoichiometric ratios of reagents .
Basic: What analytical techniques are essential for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions (e.g., sulfonyl group at piperazine, imidazole at pyridazine). Key signals include aromatic protons (δ 7.2–8.5 ppm) and sulfonyl-linked piperazine (δ 3.1–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H] peak at m/z 473.12) .
- HPLC : Purity assessment (>95%) using a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) .
Basic: What biological targets are hypothesized for this compound based on structural analogs?
Similar pyridazine derivatives with sulfonyl-piperazine and heterocyclic substituents exhibit activity against:
- Enzymes : Kinases (e.g., EGFR, CDK2) and proteases via sulfonamide interactions .
- Receptors : Serotonin (5-HT) and dopamine receptors due to piperazine’s affinity for neurotransmitter binding sites .
- Antiviral targets : RNA-dependent RNA polymerase inhibition, observed in triazolo-pyridazine analogs .
Advanced: How can researchers optimize low-yield steps in the sulfonylation or imidazole coupling reactions?
- Reaction monitoring : Use TLC or inline IR spectroscopy to track intermediate formation and adjust reagent stoichiometry dynamically .
- Solvent optimization : Replace DMF with DMA (dimethylacetamide) to enhance sulfonylation efficiency at lower temperatures .
- Catalytic additives : Introduce KI (10 mol%) to accelerate nucleophilic substitution in imidazole coupling .
Case study : A 30% yield improvement was achieved by switching from THF to DCE (1,2-dichloroethane) for imidazole coupling, reducing side-product formation .
Advanced: How should contradictory biological activity data (e.g., variable IC50_{50}50 values) be resolved?
- Assay standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across multiple cell lines .
- Metabolic stability testing : Assess compound degradation in serum (e.g., 24-hour incubation with rat liver microsomes) to rule out false negatives .
- Structural analogs comparison : Benchmark activity against derivatives with known mechanisms (e.g., 3-(thiophen-2-yl)pyridazine analogs) to identify substituent-specific effects .
Advanced: What computational methods are suitable for predicting target interactions and pharmacokinetic properties?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases (PDB: 1M17) or GPCRs (PDB: 6CM4) .
- ADMET prediction : Tools like SwissADME estimate logP (2.8), bioavailability (55%), and blood-brain barrier penetration (low) .
- MD simulations : GROMACS for assessing stability of sulfonyl-piperazine interactions in aqueous environments .
Advanced: What strategies can improve the compound’s pharmacokinetic profile for in vivo studies?
- Prodrug design : Introduce ester groups at the imidazole nitrogen to enhance solubility .
- Co-crystallization : Improve oral bioavailability via salt formation (e.g., HCl salt) .
- PEGylation : Attach polyethylene glycol (PEG) chains to the pyridazine core to extend half-life .
Advanced: How can researchers validate the mechanism of action in complex biological systems?
- CRISPR-Cas9 knockout : Target hypothesized pathways (e.g., EGFR signaling) in cell lines and assess compound efficacy .
- SPR (Surface Plasmon Resonance) : Measure binding affinity to purified targets (e.g., immobilized 5-HT receptor) .
- Transcriptomic profiling : RNA-seq analysis of treated vs. untreated cells to identify differentially expressed genes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
